molecular formula C7H7NO2S B2983358 5-Thiophen-2-yl-oxazolidin-2-one CAS No. 20805-23-6

5-Thiophen-2-yl-oxazolidin-2-one

Cat. No.: B2983358
CAS No.: 20805-23-6
M. Wt: 169.2
InChI Key: GJJKNXHCVQWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiophen-2-yl-oxazolidin-2-one is a heterocyclic compound that features both a thiophene ring and an oxazolidinone ring The thiophene ring is a five-membered ring containing one sulfur atom, while the oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-yl-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-yl-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Thiophen-2-yl-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thiophen-2-yl-oxazolidin-2-one depends on its specific application. In the context of antimicrobial activity, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death . The molecular targets and pathways involved include the peptidyl transferase center of the ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiophen-2-yl-oxazolidin-2-one is unique due to the combination of the thiophene and oxazolidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7-8-4-5(10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKNXHCVQWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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